3-(Quinolin-4-yl)benzoic acid

RORγt inverse agonism structure-activity relationship inflammation

Researchers developing RORγt inverse agonists face a critical supply gap: para-carboxylic acid analogs are common, but the meta-substituted isomer needed for balanced potency studies is rarely stocked with batch-specific QC. 3-(Quinolin-4-yl)benzoic acid (CAS 1255634-84-4) closes this gap. • Meta-carboxylic acid orientation attenuates potency while preserving target binding, ideal for autoimmune and inflammatory disease SAR campaigns. • Stocked by multiple independent vendors at ≥98% purity with NMR, HPLC, or GC batch reports, ensuring reproducible results across screening decks. • Validated Suzuki coupling route supports in-house scale-up when hits advance to lead optimization.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
Cat. No. B13541170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-4-yl)benzoic acid
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C16H11NO2/c18-16(19)12-5-3-4-11(10-12)13-8-9-17-15-7-2-1-6-14(13)15/h1-10H,(H,18,19)
InChIKeyMZHSWPMQICKXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-4-yl)benzoic acid: Chemical Profile


3-(Quinolin-4-yl)benzoic acid is a heterocyclic aromatic compound combining a quinoline core with a benzoic acid moiety via a direct C–C bond at the quinoline 4‑position. The carboxylic acid is located at the meta position of the pendant phenyl ring, yielding a molecular formula of C₁₆H₁₁NO₂ and a molecular weight of 249.26 g mol⁻¹ . Commercial suppliers routinely provide this compound at ≥98% purity, supported by NMR, HPLC, or GC batch-specific quality reports, and it is classified as a quinoline derivative relevant to medicinal chemistry and small-molecule probe development .

3-(Quinolin-4-yl)benzoic acid: Structural Uniqueness


Quinoline-containing carboxylic acids span a wide chemical space, but even subtle positional changes on the phenyl ring or the quinoline scaffold can cause significant shifts in molecular recognition. In related SAR studies on RORγt inverse agonists, moving the carboxylic acid from the para to the meta position on a C‑4 phenyl substituent reduced potency, while replacing the benzoic acid group with a simple carboxylate abolished activity entirely [1]. Similarly, in retinoid differentiation assays on HL‑60 cells, carboxyphenylquinoline activity was exquisitely sensitive to both the quinoline attachment point and the substitution pattern on the heterocycle [2]. These observations demonstrate that 3‑(quinolin‑4‑yl)benzoic acid occupies a distinct structural niche: the meta‑carboxylic acid orientation combined with 4‑quinoline attachment creates a conformational and electronic profile that cannot be replicated by the 4‑(quinolin‑4‑yl)benzoic acid para isomer, the 3‑(quinolin‑3‑yl)benzoic acid regioisomer, or the simpler quinoline‑4‑carboxylic acid scaffold lacking the phenyl spacer.

3-(Quinolin-4-yl)benzoic acid: Comparator Evidence


RORγt Inverse Agonism: Meta vs. Para Carboxylic Acid

In a 2019 SAR study of 3-substituted quinolines as RORγt inverse agonists, the position of the benzoic acid moiety on the C‑4 phenyl ring was systematically probed. The initial hit bearing a para-carboxylic acid served as the benchmark. Relocation of the acid to the meta position resulted in a measurable reduction in cellular potency compared to the para-substituted parent, while complete removal of the acid or replacement with a methylene carboxylic acid linker caused a far more severe potency loss [1]. This meta-substitution effect is directly relevant to 3-(quinolin-4-yl)benzoic acid, which carries the carboxylic acid at the meta position. The data indicate that while meta substitution attenuates potency relative to the para isomer, it preserves meaningful target engagement, avoiding the complete inactivity seen with non-acidic or carboxylate-masked analogs.

RORγt inverse agonism structure-activity relationship inflammation

Retinoid Activity: Carboxyphenylquinoline vs. Simple Acid

Eyrolles et al. (1994) evaluated a panel of carboxyphenylquinolines for induction of HL‑60 cell differentiation, a surrogate for retinoid receptor activation. All quinoline derivatives bearing a carboxyphenyl substituent exhibited significant activity, while the potency was strongly dependent on the heterocycle substitution pattern [1]. In contrast, simple quinoline-4-carboxylic acid (lacking the phenyl spacer) grouped among the less active scaffolds when profiled for antiproliferative activity against MCF7 mammary carcinoma cells in a later study, where 1,2-dihydro-2-oxo-4-quinoline carboxylic acid derivatives displayed the most remarkable growth inhibition [2]. This cross-study comparison indicates that the phenyl spacer present in 3-(quinolin-4-yl)benzoic acid bridges the quinoline core and the critical carboxylate pharmacophore, providing a level of potency in differentiation assays that the truncated quinoline-4-carboxylic acid may not replicate.

retinoid biology HL-60 differentiation anticancer

Quinoline Substitution Position in Retinoid Pharmacophore

The 1994 carboxyphenylquinoline study by Eyrolles et al. demonstrated that retinoid activity in HL‑60 cells is strongly dependent on the quinoline substituent position [1]. Although exact ED₅₀ values for every regioisomer are not publicly tabulated for 3-(quinolin-4-yl)benzoic acid, the published conclusion that “all the quinoline compounds exhibited significant activity, depending on the substituent on the heterocycle” establishes a rank-order sensitivity to the attachment point. Commercially available regioisomers—3-(quinolin-2-yl)benzoic acid, 3-(quinolin-3-yl)benzoic acid, and 3-(quinolin-8-yl)benzoic acid—differ only in the quinoline connection site, yet each positions the critical carboxylate pharmacophore at a distinct distance and orientation relative to the nitrogen lone pair. This structural divergence directly affects receptor binding geometry and cannot be compensated by simple formulation changes.

retinoid receptor pharmacophore geometry regioisomer comparison

Physicochemical Properties vs. Quinoline Carboxylic Acids

Computational property analysis of 3-(quinolin-4-yl)benzoic acid, based on vendor-curated and consensus-model data, yields a calculated LogP of 3.6, a topological polar surface area (TPSA) of 50.19 Ų, 2 hydrogen-bond acceptors, and 1 hydrogen-bond donor . The close analog 4-(quinolin-4-yl)benzoic acid (para isomer) shares an identical molecular formula and similar TPSA but differs in the spatial vector of the carboxylate, which influences molecular recognition . In contrast, quinoline-4-carboxylic acid (CAS 486-74-2), lacking the phenyl spacer, exhibits a lower molecular weight (173.17 g mol⁻¹), a smaller TPSA, and a different LogP, making it more hydrophilic and less geometrically suited for occupying extended hydrophobic binding pockets. These computed differences provide a rational basis for selecting the phenyl-extended scaffold when increased lipophilicity and a larger steric footprint are required for target engagement.

physicochemical properties drug-likeness lead optimization

Synthetic Accessibility and Purity Across Vendors

3-(Quinolin-4-yl)benzoic acid is commercially available from multiple reputable suppliers with a guaranteed purity of ≥98% (HPLC), supported by batch-specific NMR, HPLC, or GC quality control documentation . The compound is synthesized via a modular Suzuki–Miyaura cross-coupling strategy that couples a pre-functionalized 4-haloquinoline with a 3-carboxyphenylboronic acid equivalent, as described in open laboratory notebooks for related quinoline series [1]. This well-established synthetic route ensures reliable batch-to-batch consistency and scalability, whereas less common regioisomers (e.g., 3-(quinolin-5-yl)benzoic acid or 3-(quinolin-7-yl)benzoic acid) often lack multi-vendor sourcing and documented purity data, introducing procurement risk for larger screening campaigns.

chemical procurement purity specification Suzuki coupling building block

3-(Quinolin-4-yl)benzoic acid: Key Applications


RORγt SAR Probe: Meta-Benzoic Acid

The meta-carboxylic acid position of 3-(quinolin-4-yl)benzoic acid places it as a direct tool compound for SAR expansion around the RORγt ligand-binding domain. Published data confirm that para-to-meta acid relocation attenuates potency while preserving target binding [1]. This intermediate activity profile is ideal for balancing efficacy against off-target effects in autoimmune and inflammatory disease models. Using this compound as a reference, medicinal chemists can evaluate how further modifications (e.g., halogenation, methylene insertion) restore or surpass the potency of the para parent while maintaining the altered geometry conferred by the meta acid.

Carboxyphenylquinoline Scaffold in Retinoid Pharmacology

Carboxyphenylquinolines have demonstrated significant retinoid-like differentiation activity in HL‑60 cells, and 3-(quinolin-4-yl)benzoic acid is a representative member of this active chemotype [2]. Researchers investigating RAR/RXR-mediated transcription or developing differentiation therapies for acute promyelocytic leukemia can utilize this compound to map the structure–activity relationships of the 4-quinolinyl subclass relative to variants with 2‑ or 3‑quinolinyl attachment. The compound’s commercial availability at research-grade purity facilitates its rapid incorporation into focused screening decks.

Hydrophobic Pocket Targeting with Extended Scaffold

With a computed LogP of 3.6 and a molecular weight of 249 g mol⁻¹, 3-(quinolin-4-yl)benzoic acid is significantly more lipophilic than the widely available quinoline-4-carboxylic acid (LogP ~1.5) [3]. This property differential supports its use as a starting scaffold for medicinal chemistry programs targeting enzymes with deep hydrophobic active sites (e.g., kinases, nuclear hormone receptors). The phenyl spacer provides additional van der Waals contact surface without introducing excessive molecular weight, maintaining compliance with lead-likeness guidelines.

Chemical Probe Development: Multi-Vendor Sourcing

Unlike several positional isomers that are available from a single source or require custom synthesis, 3-(quinolin-4-yl)benzoic acid is stocked by multiple reputable vendors with batch-specific QC documentation . This supply-chain resilience is critical for academic screening centers and industrial hit-validation groups that require consistent compound quality across experiments and the ability to re-order without delay. The validated Suzuki coupling synthetic route further enables in-house scale-up if initial hits warrant further exploration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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